molecular formula C15H22N2O3Si B1440500 (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime CAS No. 1189170-70-4

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

Cat. No. B1440500
CAS RN: 1189170-70-4
M. Wt: 306.43 g/mol
InChI Key: VPKWSHMFLOHATG-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is a useful research compound. Its molecular formula is C15H22N2O3Si and its molecular weight is 306.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Detection of Chemical Warfare Agents

A study by Lee, Lee, and Byun (2012) demonstrated the use of a similar compound, (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, for detecting chemical warfare nerve agents like O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD). This compound was synthesized for rapid detection, showing a color change under UV light upon addition of these agents, indicating its potential use in chemical defense and environmental monitoring (Lee, J. Y., Lee, Y. H., & Byun, Y., 2012).

Applications in Organic Synthesis

The compound has also been explored in the context of organic synthesis. Vilkauskaitė et al. (2011) described the use of similar compounds in Sonogashira-type reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This showcases its application in the synthesis of complex organic molecules, which can be crucial in pharmaceutical and material science research (Vilkauskaitė, G., Šačkus, A., & Holzer, W., 2011).

Synthesis of Heterocyclic Compounds

In another study, Kuroda et al. (1991) demonstrated the generation of aryl thieno[2,3-c]furans and aryl furo[3,4-b]pyridines using similar compounds. This research highlights its use in the synthesis of heterocyclic compounds, which are significant in the development of new drugs and materials (Kuroda, T., Takahashi, M., Ogiku, T., Ohtnizu, H., Kondo, K., & Iwasaki, T., 1991).

Applications in Molecular Magnets

Giannopoulos et al. (2014) explored the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions. This resulted in the formation of high nuclearity {Mn(III)25} barrel-like clusters with single-molecule magnetic behavior, showing potential applications in the field of molecular magnets and materials science (Giannopoulos, D. P., Thuijs, A., Wernsdorfer, W., Pilkington, M., Christou, G., & Stamatatos, T. C., 2014).

properties

IUPAC Name

(NE)-N-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3Si/c1-15(2,3)21(4,5)19-10-12-7-13-14(20-12)6-11(8-16-13)9-17-18/h6-9,18H,10H2,1-5H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKWSHMFLOHATG-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674092
Record name N-{(E)-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189170-70-4
Record name N-{(E)-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Reactant of Route 3
Reactant of Route 3
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Reactant of Route 4
Reactant of Route 4
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Reactant of Route 5
Reactant of Route 5
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Reactant of Route 6
Reactant of Route 6
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.